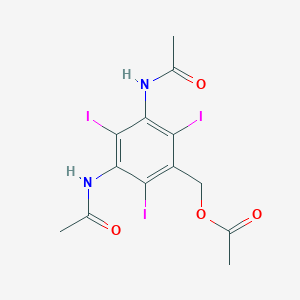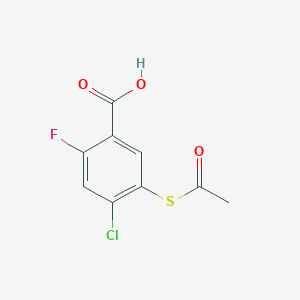![molecular formula C11H16O5 B12559449 3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate CAS No. 149991-89-9](/img/structure/B12559449.png)
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate, also known as 2-[(2-methylprop-2-enoyl)oxy]ethyl 3-oxobutanoate, is an organic compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of both ester and ketone functional groups, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and inline purification systems ensures consistent product quality and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups allow it to participate in a range of chemical reactions, facilitating the formation of covalent bonds with other molecules. This reactivity is crucial in its role as a monomer in polymerization reactions and as an intermediate in the synthesis of complex organic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methacryloyloxy)ethyl acetoacetate
- Ethylene glycol monoacetoacetate monomethacrylate
- 2-(Acetoacetyloxy)ethyl methacrylate
Uniqueness
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate is unique due to its specific combination of ester and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring precise control over polymer properties and the synthesis of bioactive compounds .
Propriétés
Numéro CAS |
149991-89-9 |
|---|---|
Formule moléculaire |
C11H16O5 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
3-(2-methylprop-2-enoyloxy)propyl 3-oxobutanoate |
InChI |
InChI=1S/C11H16O5/c1-8(2)11(14)16-6-4-5-15-10(13)7-9(3)12/h1,4-7H2,2-3H3 |
Clé InChI |
FHPDNLOSEWLERE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCOC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)
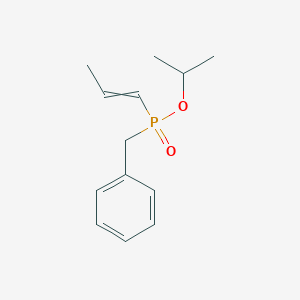


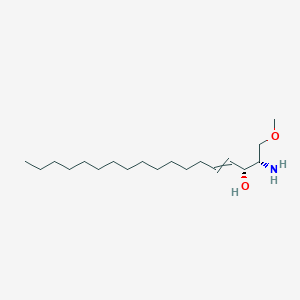
![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
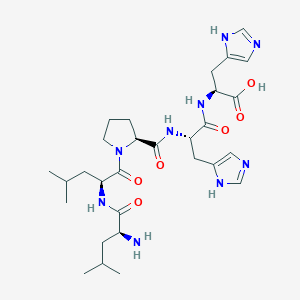

![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
